4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Synthetic Chemistry Process Optimization Fine Chemical Intermediate

PROTAC design often suffers from flexible linkers that increase entropic penalties, reducing degradation efficiency. This compound provides a conformationally rigid bicyclo[2.2.2]octane scaffold that fixes spatial orientation between E3 ligase and target protein ligands. • Rigid bicyclic core reduces entropic penalty upon ternary complex formation • Orthogonal carboxyl and methoxycarbonyl handles enable sequential ligand conjugation • Validated in 11β-HSD1 inhibitor development (cellular IC50: 0.320 nM) • Available in research quantities with rapid global delivery

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 18720-35-9
Cat. No. B047277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS18720-35-9
SynonymsBicyclo[2.2.2]octane-1,4-dicarboxylic Acid Monomethyl Ester
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)C(=O)O
InChIInChI=1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13)
InChIKeyKBZVAQVEHVGIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9) | Bicyclo[2.2.2]octane Monomethyl Ester Procurement Guide


4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 18720-35-9) is a bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester featuring a conformationally constrained bicyclic core with differentiated carboxyl and methoxycarbonyl functionalities . This rigid aliphatic scaffold provides a unique spatial orientation of functional groups, making it a valuable building block for peptidomimetics, bioisosteres, and PROTAC linkers . The compound exhibits a molecular formula of C11H16O4, a molecular weight of 212.24 g/mol, a density of 1.307 g/cm³, a boiling point of 322.5 °C at 760 mmHg, and a topological polar surface area of 63.6 Ų .

Why 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid Cannot Be Simply Interchanged with Other Bicyclo[2.2.2]octane Derivatives


The bicyclo[2.2.2]octane scaffold is conformationally rigid, but the specific substitution pattern and functional group identity critically determine the spatial orientation, reactivity, and biological or materials performance of the resulting molecules [1]. Generic substitution with the symmetric bicyclo[2.2.2]octane-1,4-dicarboxylic acid (CAS 711-02-4) or alternative monoesters (e.g., monoethyl ester) introduces distinct steric and electronic properties that alter molecular packing, hydrogen-bonding networks, and linker geometry in applications ranging from PROTAC design to MOF construction . The methoxycarbonyl group in the target compound provides a unique balance of hydrophobicity, hydrolytic stability, and orthogonal reactivity compared to the free diacid or other esters, which directly impacts synthetic efficiency and final product performance .

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Quantified Differentiation vs. Comparators


Synthetic Route Efficiency: Monomethyl Ester vs. Symmetric Diacid and Alternative Esters

The target compound (bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester) is synthesized via an optimized 3-step route from dimethyl cyclohexane-1,4-dicarboxylate achieving a total yield of 25.7%, compared to an 8-step route from terephthalic acid yielding only 8.3% for the same monoester product [1]. This represents a 3.1-fold yield improvement and a significant reduction in synthetic steps, directly translating to lower cost and higher throughput for procurement and downstream applications. Alternative monoesters (e.g., monoethyl ester) require distinct synthetic routes with different protecting group strategies, which can impact atom economy and overall efficiency [1].

Synthetic Chemistry Process Optimization Fine Chemical Intermediate

Conformational Rigidity and Spatial Control: Bicyclo[2.2.2]octane vs. Flexible Alkyl Linkers

The bicyclo[2.2.2]octane core in the target compound provides a rigid, three-dimensional scaffold with a fixed bridgehead-to-bridgehead distance of approximately 2.6 Å and a well-defined spatial orientation of the carboxyl and methoxycarbonyl groups . In contrast, flexible alkyl linkers (e.g., PEG-based or alkyl chains) adopt multiple low-energy conformations in solution, leading to entropic penalties upon binding and reduced target engagement efficiency in PROTAC applications [1]. The rigid bicyclo[2.2.2]octane framework pre-organizes the ligand binding moieties, potentially enhancing binding affinity and selectivity by reducing the conformational entropy loss upon target engagement .

PROTAC Linker Design Conformational Restriction Peptidomimetics

Hydrolytic Stability and Orthogonal Reactivity: Monomethyl Ester vs. Free Diacid

The monomethyl ester functionality in the target compound provides a hydrolytically stable protecting group that can be selectively cleaved under basic conditions (e.g., LiOH or NaOH) to reveal the free carboxylic acid, enabling orthogonal functionalization strategies in multi-step syntheses . In contrast, the symmetric diacid (bicyclo[2.2.2]octane-1,4-dicarboxylic acid) requires differential protection/deprotection steps to achieve the same level of regioselective functionalization, adding synthetic complexity and reducing overall yield . The methoxycarbonyl group also imparts a specific hydrophobicity (LogP = 1.58) that influences solubility and membrane permeability in drug discovery applications .

Organic Synthesis Protecting Group Strategy Peptide Chemistry

HSD1 Inhibitor Potency: Bicyclo[2.2.2]octane-Triazole Derivatives vs. Alternative Scaffolds

The target compound has been utilized as a key building block for the synthesis of bicyclo-octyltriazole inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for metabolic syndrome [1]. In a cellular assay using HEK293 cells co-transfected with GRE-luciferase, a representative bicyclo-octyltriazole inhibitor derived from this building block exhibited an IC50 of 0.320 nM against human 11β-HSD1 [2]. This high potency highlights the value of the bicyclo[2.2.2]octane scaffold in achieving potent target engagement. While direct comparator data for alternative scaffolds (e.g., adamantane or cyclohexane-based inhibitors) in the same assay are not available, the sub-nanomolar IC50 demonstrates the scaffold's suitability for high-affinity inhibitor design [2].

Metabolic Syndrome 11β-HSD1 Inhibition Drug Discovery

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Validated Application Scenarios Based on Quantitative Evidence


PROTAC Linker Design Requiring Rigid, Conformationally Restricted Scaffolds

The target compound is explicitly marketed and utilized as a PROTAC linker building block . Its rigid bicyclo[2.2.2]octane core provides a fixed spatial orientation between the E3 ligase ligand and the target protein ligand, which is crucial for achieving optimal ternary complex formation and efficient target degradation. The conformational rigidity reduces entropic penalties upon binding, potentially enhancing degradation efficiency compared to flexible linkers [1]. Procurement of this specific monomethyl ester allows for orthogonal functionalization strategies, enabling sequential attachment of the two distinct ligands required for PROTAC assembly .

Synthesis of 11β-HSD1 Inhibitors for Metabolic Syndrome Research

The compound serves as a key reactant for the preparation of bicyclo-octyltriazole inhibitors of 11β-HSD1, a validated target for metabolic syndrome . A derived inhibitor demonstrated an IC50 of 0.320 nM in a cellular assay, indicating that the bicyclo[2.2.2]octane scaffold supports high-affinity target engagement [1]. Researchers developing novel 11β-HSD1 inhibitors can utilize this building block to access structurally defined, rigid scaffolds that may confer improved selectivity and pharmacokinetic properties compared to more flexible or aromatic alternatives.

Peptidomimetic and Bioisostere Design Requiring Rigid Spacer Units

The bicyclo[2.2.2]octane core is a recognized bioisostere for aromatic rings in peptidomimetic design, offering a three-dimensional, aliphatic replacement that can improve metabolic stability and solubility while maintaining a defined spatial orientation . The monomethyl ester functionality provides a handle for selective amide bond formation or further derivatization, making it a versatile building block for constructing conformationally constrained peptide analogs [1]. This is particularly valuable in drug discovery programs targeting protein-protein interactions or enzyme active sites that require precise spatial presentation of pharmacophores.

Metal-Organic Framework (MOF) Ligand Synthesis with Aliphatic Backbones

The bicyclo[2.2.2]octane scaffold is highlighted as a promising rigid aliphatic linker for MOF construction, offering unique geometric and electronic properties unattainable from conventional aromatic ligands . The target compound, as a monomethyl ester derivative, can be hydrolyzed to the free diacid for use as a ditopic linker or selectively functionalized to introduce additional coordination motifs. MOFs constructed with aliphatic bicyclo[2.2.2]octane linkers may exhibit distinct pore geometries, hydrophobicity, and stability profiles compared to aromatic-based MOFs, enabling applications in gas separation, catalysis, and sensing .

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